molecular formula C20H14F2N4O3 B2965080 (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-59-6

(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2965080
CAS No.: 941895-59-6
M. Wt: 396.354
InChI Key: OBWJGBCWYQTCKG-XIEYBQDHSA-N
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Description

The compound (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea features a quinazolinone core substituted with a furan-2-ylmethyl group and a 2,6-difluorophenylurea moiety.

Properties

CAS No.

941895-59-6

Molecular Formula

C20H14F2N4O3

Molecular Weight

396.354

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H14F2N4O3/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-10H,11H2,(H2,24,25,27)

InChI Key

OBWJGBCWYQTCKG-XIEYBQDHSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=C(C=CC=C4F)F

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C20_{20}H21_{21}F2_{2}N3_{3}O3_{3}
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 1235707-16-0

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinazoline core and subsequent modifications to introduce the furan and difluorophenyl groups. Recent methods have focused on optimizing yields and purity through various reaction conditions, such as temperature and solvent selection.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that the compound can induce apoptosis in cancer cell lines such as LoVo (colorectal cancer) and HCT-116 (colon cancer). The mechanism involves modulation of apoptosis regulators like Bax and Bcl-2, leading to activation of caspases .
    • The cytotoxicity was evaluated with significant reductions in cell viability observed at specific concentrations, indicating its potential as a therapeutic agent against certain cancers .
  • Antioxidant Properties :
    • The compound has demonstrated notable antioxidant activity. Its structural components contribute to its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells .
  • Enzyme Inhibition :
    • Inhibition studies have revealed that the compound affects key enzymes involved in metabolic pathways related to cancer progression. For instance, it showed significant inhibition against lactate dehydrogenase (LDHA), which is often upregulated in tumors .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Apoptosis Induction :
    • A study investigated its effect on HCT-116 cells, reporting a viability reduction to 22.67% at a concentration of 0.5 mM after 48 hours of treatment. This was attributed to the activation of intrinsic apoptotic pathways and subsequent caspase activation .
  • Antioxidant Evaluation :
    • In vitro assays demonstrated that this compound could reduce oxidative stress markers significantly compared to control groups, confirming its potential as an antioxidant agent .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in LoVo and HCT-116 cells
AntioxidantScavenges free radicals effectively
Enzyme InhibitionInhibits LDHA activity

Scientific Research Applications

The compound (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, a quinazolinone derivative, has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound in Chemistry
This compound serves as a building block in the synthesis of complex molecules.

This compound in Biology and Medicine
The compound may exhibit biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it useful in drug discovery and development for identifying new therapeutic agents.

This compound in Industry
This compound may be used in developing new materials or as a catalyst in various chemical processes within the industrial sector.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, reduced with reducing agents like sodium borohydride or lithium aluminum hydride, and undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using halogenating agents or nucleophiles like amines or thiols. The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone oxides, while substitution reactions could introduce various functional groups into the molecule.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Quinazolinone and Urea Derivatives

The quinazolinone core is prevalent in pharmaceuticals, including antifolates and tyrosine kinase inhibitors. The urea linkage, as seen in the target compound, is critical in drugs like sorafenib and raltegravir for hydrogen bonding with biological targets. Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Reported Bioactivity Methodologies Applied
Target Compound Quinazolinone 2,6-Difluorophenylurea, furan-methyl Not specified (hypothetical) Docking, NMR (inferred)
Piroxicam Analogs (e.g., 13d) Isoxicam/Thiazine Sulfonamide, methyl groups Anti-HIV (EC50: 20–25 µM) Docking, cell-based assays
Lankacidin C Macrolide Polyketide-lactone Antitumor (gene cluster similarity) Genomic analysis, BGC networking
Milbemycin Macrolide Spiroketal, glycoside Antiparasitic 13C NMR, fermentation studies

Key Observations :

  • The target compound’s urea group may mimic the hydrogen-bonding capacity of sulfonamide groups in piroxicam analogs, which inhibit HIV integrase .
  • Unlike lankacidin C (a macrolide with antitumor activity), the quinazolinone core offers rigidity for targeted interactions, though both may require genomic-guided optimization .

Methodological Parallels in Research

Docking and Cytotoxicity Profiling

Piroxicam analogs were optimized using docking studies that revealed interactions with HIV integrase akin to raltegravir . Applying similar methods to the target compound could predict its binding to kinases or viral enzymes.

Hypothetical Bioactivity and Optimization

  • Antiviral Potential: The urea moiety may engage viral proteases or integrases, as seen in piroxicam analogs (EC50: 20–25 µM) .
  • Antitumor Activity: Quinazolinones often target EGFR or VEGFR kinases. Structural tuning of the furan-methyl group could enhance selectivity.
  • Synthetic Biology : Pseudomonas BGC engineering could enable scalable production, analogous to milbemycin biosynthesis in P. citrinum .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, and how can purity be ensured?

  • Methodology : The compound can be synthesized via a multi-step process:

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid reflux) .

Substitution at N3 : Introduce the furan-2-ylmethyl group via nucleophilic substitution using furfuryl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .

Urea linkage : React the intermediate with 2,6-difluorophenyl isocyanate in anhydrous dichloromethane with a coupling agent (e.g., carbonyldiimidazole) to form the urea bond .

  • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥95%) and melting point consistency .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Confirm regiochemistry of the quinazolinone core and furan substitution. For example, the deshielded proton at C4 (δ ~8.5 ppm) indicates conjugation with the urea group .
  • IR Spectroscopy : Validate the presence of urea (N-H stretch ~3300 cm⁻¹) and carbonyl groups (C=O stretch ~1700 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the furan-2-ylmethyl group in biological activity?

  • Experimental Design :

Analog Synthesis : Replace the furan-2-ylmethyl group with other heterocyclic moieties (e.g., thiophene, pyridine) .

Biological Assays : Test analogs for target activity (e.g., kinase inhibition, antimicrobial activity) using standardized protocols (e.g., MIC assays for antimicrobial activity) .

Computational Modeling : Perform docking studies to compare binding affinities of analogs with target proteins (e.g., using AutoDock Vina) .

  • Data Interpretation : Correlate substituent electronic properties (Hammett constants) with activity trends .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Troubleshooting Steps :

Repeat Experiments : Confirm reproducibility under anhydrous conditions to rule out solvent artifacts.

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons/carbons .

X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm regiochemistry and stereochemistry .

Q. What strategies improve metabolic stability of this urea-based compound in preclinical studies?

  • Approaches :

In Vitro Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the furan ring) .

Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to reduce oxidative degradation .

Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .

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